4-Valerylphenol

Description

Historical Context of Valerophenone (B195941) and Related Ketones in Chemical Research

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. ebsco.com Their history is intertwined with the development of organic chemistry itself. Valerophenone, also known as butyl phenyl ketone, is an aromatic ketone that serves as a structural parent to 4'-hydroxyvalerophenone. wikipedia.org It is typically prepared through the acylation of benzene (B151609) with valeryl chloride. wikipedia.org

Research into valerophenone and related ketones has been extensive. Valerophenone itself is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. bloomtechz.com Its photochemistry has been a subject of academic study, and it is known to be an inhibitor of the enzyme carbonyl reductase. wikipedia.org The study of such ketones has provided fundamental insights into reaction mechanisms, such as enantioselective hydrogenation, and has been instrumental in developing new synthetic methodologies in organic chemistry. wikipedia.org The broader class of ketones is vital in both industrial and biological contexts, serving as solvents, intermediates, and key components in metabolic pathways and signaling molecules like hormones. ebsco.comwou.edu

Significance of Phenolic Ketones in Chemical and Biological Investigations

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of phytochemicals found widely in plants. ijhmr.com They are renowned for a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer effects. ijhmr.com The combination of a phenol (B47542) and a ketone functional group within the same molecule, as seen in phenolic ketones, creates compounds with a distinct profile of reactivity and biological potential.

The presence of both the hydroxyl (phenolic) and carbonyl (ketone) groups allows for a variety of chemical interactions. ontosight.ai The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, influencing properties like solubility and how the molecule interacts with biological targets. ontosight.ai Phenolic ketones are investigated for their potential to modulate the activity of enzymes and signaling pathways. ontosight.aiontosight.ai For instance, the general structure of phenolic compounds is linked to health benefits, including cardioprotective effects and the modulation of the immune system. nih.gov The study of how aromatic ketones interact with phenols has also been relevant in understanding photo-oxidative degradation processes in environmental chemistry. acs.org

Overview of Key Research Areas Pertaining to 4'-Hydroxyvalerophenone

Research specifically on 4'-hydroxyvalerophenone has spanned several key areas, from materials science to medicinal chemistry. It is recognized as a valuable organic intermediate. chemicalbook.comalfachemch.comchemicalbook.com

Key research applications and findings include:

Intermediate in Synthesis : 4'-Hydroxyvalerophenone is used as a raw material and intermediate for the synthesis of other organic compounds, such as liquid crystals and acylphenoxyacetic acid compounds. chemicalbook.comchemicalbook.com103.213.246

Enzyme Inhibition : The compound has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in hormone-dependent cancers. One study reported its inhibitory activity with an IC50 value of 60.52 μM. medchemexpress.comszabo-scandic.com

Potential Biological Activities : Due to its structure as a phenolic ketone, it is investigated for potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for drug discovery. ontosight.ai Derivatives of valerophenone have shown promise in various biological assays. ontosight.ai

Polymorphism Studies : The compound exhibits polymorphism, meaning it can crystallize in more than one distinct solid structure. Research has explored the structural and energetic properties of its different polymorphic forms, which is crucial for the industrial production of materials with reproducible properties. ul.pt

Agrochemical Research : In the field of agricultural science, 4'-hydroxyvalerophenone has been used as a starting material in the synthesis of specialized surfactants for creating water-based nanodelivery systems for pesticides, aiming to improve efficacy. bham.ac.uk

Table 1: Physicochemical Properties of 4'-Hydroxyvalerophenone

| Property | Value |

|---|---|

| CAS Number | 2589-71-1 chemicalbook.com |

| Molecular Formula | C₁₁H₁₄O₂ chemicalbook.com |

| Molecular Weight | 178.23 g/mol chemicalbook.com |

| Melting Point | 62-65 °C chemicalbook.com |

| Boiling Point | 182-183 °C / 3 mmHg chemicalbook.com |

| Appearance | White to light beige powder or crystal chemicalbook.com103.213.246 |

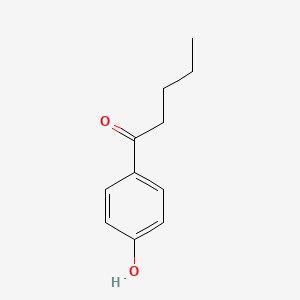

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-hydroxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCJJGOOPOIZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062541 | |

| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-71-1 | |

| Record name | 1-(4-Hydroxyphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Valerylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Valerylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Valerylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyvalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VALERYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFV916NJJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4'-Hydroxyvalerophenone Production

Traditional organic synthesis provides robust and well-documented methods for the production of 4'-hydroxyvalerophenone. The most prominent among these are the Fries rearrangement and Friedel-Crafts acylation, which are fundamental reactions in aromatic chemistry.

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst. wikipedia.orgbyjus.com In the context of 4'-hydroxyvalerophenone synthesis, the starting material is phenyl valerate. The reaction involves the migration of the valeryl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers (2'-hydroxyvalerophenone and 4'-hydroxyvalerophenone). wikipedia.org

The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. wikipedia.orgorganic-chemistry.org The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, leading to the formation of a free acylium carbocation. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. wikipedia.orgbyjus.com

The regioselectivity of the Fries rearrangement, which dictates the ratio of the ortho to para product, is highly dependent on the reaction conditions. wikipedia.org Low reaction temperatures generally favor the formation of the para isomer (4'-hydroxyvalerophenone), which is often the desired product due to thermodynamic control. wikipedia.org Conversely, higher temperatures tend to yield more of the ortho isomer (2'-hydroxyvalerophenone) under kinetic control. wikipedia.orglscollege.ac.in The choice of solvent also plays a crucial role, with non-polar solvents favoring the ortho product and polar solvents promoting the formation of the para isomer. wikipedia.orgbyjus.com While aluminum chloride is a common catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed. organic-chemistry.orgsigmaaldrich.com Additionally, strong protic acids like hydrofluoric acid (HF) and methanesulfonic acid have been used as catalysts. lscollege.ac.in

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

| Parameter | Condition Favoring para-Isomer (4'-Hydroxyvalerophenone) | Condition Favoring ortho-Isomer (2'-Hydroxyvalerophenone) |

| Temperature | Low | High |

| Solvent Polarity | High | Low |

| Catalyst | Milder Lewis or Brønsted acids | Strong Lewis acids |

A photochemical variant, the photo-Fries rearrangement, can also be utilized. This reaction proceeds via a radical mechanism and can produce a mixture of ortho and para isomers. wikipedia.org However, it is generally less common in industrial applications due to lower yields. wikipedia.org

Friedel-Crafts acylation is another cornerstone of aromatic chemistry and a direct method for the synthesis of 4'-hydroxyvalerophenone. sigmaaldrich.com This reaction involves the acylation of phenol (B47542) with an acylating agent, such as valeryl chloride or valeric anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.comwikipedia.org

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion. byjus.com The Lewis acid, typically aluminum chloride, reacts with the acylating agent to generate the acylium ion (CH₃(CH₂)₃CO⁺). byjus.com This electrophile then attacks the phenol ring, leading to the formation of a ketone. sigmaaldrich.com A key consideration in the Friedel-Crafts acylation of phenols is the potential for O-acylation to form a phenyl ester, which can compete with the desired C-acylation. stackexchange.com However, the ester can subsequently undergo a Fries rearrangement under the reaction conditions to yield the desired hydroxyaryl ketone. stackexchange.com To favor C-acylation, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required, as it can complex with the product ketone. wikipedia.org

The regioselectivity of the Friedel-Crafts acylation of phenol is influenced by the directing effect of the hydroxyl group, which is an ortho, para-director. This results in a mixture of 2'-hydroxyvalerophenone and 4'-hydroxyvalerophenone. The ratio of these isomers can be controlled by the choice of reaction conditions. For instance, performing the reaction at lower temperatures generally favors the formation of the para-substituted product.

Table 2: Key Reagents in Friedel-Crafts Acylation for 4'-Hydroxyvalerophenone Synthesis

| Component | Examples | Role in Reaction |

| Aromatic Substrate | Phenol | The ring to be acylated |

| Acylating Agent | Valeryl chloride, Valeric anhydride | Source of the valeryl group |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Generates the acylium ion |

Beyond the Fries rearrangement and Friedel-Crafts acylation, other synthetic methods can be employed for the preparation of 4'-hydroxyvalerophenone. One notable alternative is the Houben-Hoesch reaction . This reaction involves the condensation of a nitrile with an electron-rich aromatic compound, such as a phenol, in the presence of a Lewis acid and hydrogen chloride (HCl). wikipedia.orgsynarchive.com For the synthesis of 4'-hydroxyvalerophenone, phenol would be reacted with valeronitrile. The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to yield the corresponding aryl ketone. wikipedia.org The Houben-Hoesch reaction is particularly useful for the synthesis of hydroxyaryl ketones from polyhydroxy phenols. wikipedia.org

Another related method is the Gattermann reaction , which typically involves the formylation of aromatic compounds using hydrogen cyanide (HCN) and a Lewis acid catalyst. lscollege.ac.inunacademy.com While the classical Gattermann reaction is used to introduce an aldehyde group, modifications can allow for the introduction of other acyl groups, making it a potential, though less common, route to hydroxyaryl ketones. lscollege.ac.in

Biotransformation and Bio-based Synthesis Approaches for 4'-Hydroxyvalerophenone and Analogues

In recent years, there has been a growing interest in developing sustainable and environmentally friendly methods for chemical synthesis. Biotransformation and bio-based synthesis offer promising alternatives to traditional chemical routes for the production of phenolic ketones like 4'-hydroxyvalerophenone. These approaches utilize enzymes or whole microbial cells to catalyze specific chemical reactions.

Enzymes, as biocatalysts, offer high specificity and can operate under mild reaction conditions, reducing the energy consumption and byproduct formation often associated with chemical synthesis. researchgate.net Lipases are a class of enzymes that have shown potential in the synthesis of phenolic esters, which are precursors for phenolic ketones via a subsequent rearrangement. researchgate.netspringernature.com For instance, a lipase (B570770) could be used to catalyze the esterification of phenol with valeric acid or the transesterification with a valeric acid ester to produce phenyl valerate. This enzymatically synthesized ester could then be subjected to a Fries rearrangement to yield 4'-hydroxyvalerophenone.

Moreover, research into other enzyme classes may open up more direct biocatalytic routes to phenolic ketones. While specific enzymes for the direct acylation of phenol to 4'-hydroxyvalerophenone are not yet widely reported, the broad catalytic capabilities of enzymes suggest that enzyme discovery and protein engineering efforts could lead to the development of novel biocatalysts for this transformation.

Metabolic engineering of microorganisms, such as Escherichia coli and yeast, provides a powerful platform for the de novo biosynthesis of a wide range of chemicals from simple carbon sources like glucose. pnnl.gov This approach involves the rational design and modification of microbial metabolic pathways to channel cellular resources towards the production of a target molecule. pnnl.gov

The biosynthesis of phenolic ketones in engineered microbes could be envisioned through the construction of artificial metabolic pathways. For example, the native metabolic pathways of E. coli could be engineered to produce phenol. nih.gov Subsequently, a heterologous enzyme with acyltransferase activity could be introduced to catalyze the acylation of phenol with a precursor like valeryl-CoA, which can also be produced through engineered metabolic pathways. The development of such a microbial cell factory would require a systems-level understanding of the host metabolism and the careful selection and optimization of the biosynthetic pathway enzymes. nih.gov While the microbial production of 4'-hydroxyvalerophenone has not been extensively documented, the successful biosynthesis of other phenolic compounds, such as raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), in engineered microbes demonstrates the feasibility of this approach. nih.gov

Table 3: Comparison of Synthetic and Biosynthetic Approaches

| Feature | Chemical Synthesis (Fries, Friedel-Crafts) | Biotransformation/Biosynthesis |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Mild (physiological temperature and pH) |

| Catalysts | Lewis acids (e.g., AlCl₃) | Enzymes, whole cells |

| Regioselectivity | Can be difficult to control | Often highly specific |

| Environmental Impact | Can generate significant waste | Generally more environmentally friendly |

| Substrate Scope | Broad | Often specific to certain substrates |

| Development Stage | Well-established | Emerging and developing |

Derivatization Strategies and Novel Compound Synthesis from 4'-Hydroxyvalerophenone Precursors

4'-Hydroxyvalerophenone serves as a versatile precursor in synthetic organic chemistry, offering two primary reactive sites for modification: the phenolic hydroxyl group and the carbonyl ketone group. These sites allow for a wide range of derivatization strategies aimed at creating novel compounds with tailored properties. Research has explored various transformations, including the synthesis of sulfonate derivatives, the formation of polyoxyethylene ethers, and other functionalizations that modify the core scaffold.

Synthesis of Sulfonate Derivatives of 4-Hydroxyphenyl Ketones

The phenolic hydroxyl group of 4-hydroxyphenyl ketones, including 4'-hydroxyvalerophenone, is amenable to esterification with sulfonic acids or their derivatives to form sulfonate esters. These derivatives are significant in medicinal chemistry and materials science. A notable example is the synthesis of methanesulfonate (B1217627) (mesylate) derivatives of 4-hydroxyphenyl ketone-based compounds. researchgate.net This transformation is typically achieved by reacting the phenolic precursor with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct.

The resulting methanesulfonate derivatives have been evaluated as potential inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase, indicating the utility of this derivatization in drug discovery. researchgate.net Another related area is the synthesis of β-keto sulfones, which are valuable synthons in organic chemistry. mdpi.com Modern methods for their synthesis focus on greener approaches, avoiding metal catalysts and harsh reagents. mdpi.com For instance, the reaction of alkynes with sodium sulfinates can be promoted by BF3·OEt2 to produce β-keto sulfones under mild conditions. mdpi.com

Table 1: Synthesis of Sulfonate Derivatives

| Derivative Type | Reagents | Key Features of Synthesis | Potential Application |

|---|---|---|---|

| Methanesulfonate Esters | 4-Hydroxyphenyl Ketone, Methanesulfonyl Chloride, Base | Esterification of the phenolic hydroxyl group. | Enzyme Inhibition researchgate.net |

| β-Keto Sulfones | Alkynes, Sodium Sulfinates, BF3·OEt2 | Metal-free, mild conditions, good functional group compatibility. mdpi.com | Synthetic Intermediates |

Polyoxyethylene Ether Formation from 4'-Hydroxyvalerophenone

The nucleophilic character of the phenoxide ion, formed by deprotonating the hydroxyl group of 4'-hydroxyvalerophenone, allows for etherification reactions. A significant transformation in this category is the formation of polyoxyethylene ethers through reaction with ethylene (B1197577) oxide. This process, known as ethoxylation, attaches a chain of repeating oxyethylene units to the phenolic oxygen.

The synthesis generally involves an initial reaction of the hydroxyl-containing compound with a catalyst, such as a strong base like sodium hydride or potassium metal, to form an alkoxide or phenoxide. google.com This is followed by the controlled addition of ethylene oxide, which polymerizes in a ring-opening reaction at the reactive site. The length of the polyoxyethylene chain can be controlled by the stoichiometry of the reactants. This derivatization is crucial for producing non-ionic surfactants and other polymers where modification of solubility and surface activity is desired. While specific studies on 4'-hydroxyvalerophenone are not detailed, the established chemistry for similar phenolic compounds provides a clear pathway for this transformation. google.comchemball.com

Table 2: General Conditions for Polyoxyethylene Ether Synthesis (based on analogous compounds)

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Activation | 4'-Hydroxyvalerophenone, Catalyst (e.g., NaH, KOH) | Deprotonation of the phenolic hydroxyl group to form a reactive phenoxide. | google.com |

| Ethoxylation | Ethylene Oxide, Controlled Temperature (e.g., 90-110 °C) | Nucleophilic ring-opening polymerization of ethylene oxide to form the ether chain. | google.com |

| Termination | Quenching (e.g., with acid) | Neutralization of the reaction mixture. |

Exploration of Other Functionalization and Scaffold Modification Studies

Beyond sulfonation and ethoxylation, the 4'-hydroxyvalerophenone scaffold can undergo various other modifications at both the hydroxyl and ketone functionalities, as well as the aromatic ring itself.

Modification of the Ketone Group: The carbonyl group can be transformed into other functional groups. For example, it can react with hydroxylamine (B1172632) to form an oxime. The synthesis of 4-hydroxyacetophenone oxime is well-documented and proceeds by reacting the ketone with a hydroxylamine salt in a basic medium. google.com This reaction is directly analogous and applicable to 4'-hydroxyvalerophenone, providing a route to novel derivatives with potential applications as ligands or intermediates.

C-H Bond Functionalization: Advanced synthetic strategies allow for the direct functionalization of C-H bonds on the aromatic ring. While the core scaffold is different, studies on the programmed, site-selective C-H functionalization of 4-hydroxyquinoline (B1666331) highlight powerful modern techniques. chemrxiv.org These methods often use a directing group to guide a metal catalyst to a specific position on the ring, allowing for the introduction of new substituents. The hydroxyl group on 4'-hydroxyvalerophenone, after suitable protection, could potentially serve as such a directing group to functionalize the ortho positions of the phenyl ring, enabling the creation of a diverse library of compounds from a single precursor. chemrxiv.org

Building Complex Scaffolds: 4'-Hydroxyvalerophenone can be used as a building block for more complex molecular architectures. For instance, research into hydroxylated biphenyl (B1667301) derivatives bearing an α,β-unsaturated ketone has shown promise in developing new therapeutic agents. nih.gov Such syntheses demonstrate how the basic hydroxyphenyl ketone structure can be elaborated through cross-coupling reactions and other transformations to generate novel and biologically active molecular scaffolds.

Green Chemistry Principles in 4'-Hydroxyvalerophenone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles have been increasingly applied to the synthesis of aromatic ketones like 4'-hydroxyvalerophenone.

Application of Solvent-Free and Mechanochemical Approaches

A primary route to 4'-hydroxyvalerophenone and its analogs is the Fries rearrangement of phenyl esters (e.g., phenyl pentanoate). Traditionally, this reaction requires stoichiometric amounts of corrosive and environmentally hazardous Lewis acids like aluminum chloride (AlCl₃) and organic solvents. researchgate.net

Recent research has focused on developing greener alternatives:

Solvent-Free Synthesis with Eco-Friendly Catalysts: The Fries rearrangement can be performed efficiently under solvent-free conditions using a catalytic amount of a solid, biodegradable, and easy-to-handle acid catalyst such as p-toluenesulfonic acid (PTSA). researchgate.netsemanticscholar.org This approach provides high conversion rates and good selectivity while eliminating the need for hazardous Lewis acids and large volumes of organic solvents, thus significantly reducing waste. researchgate.net

Mechanochemistry (Grinding): Mechanochemical methods, which involve inducing reactions by grinding solid reactants together, represent a powerful solvent-free technique. The Claisen-Schmidt condensation to form chalcones from 4-hydroxyacetophenone (a close analog of 4'-hydroxyvalerophenone) has been successfully achieved by simply grinding the reactants together. rasayanjournal.co.in This method is rapid, efficient, and avoids the use of bulk solvents, aligning perfectly with the principles of green chemistry. The application of such grinding techniques to other reactions involving 4'-hydroxyvalerophenone precursors is a promising area for sustainable chemical synthesis.

Table 3: Comparison of Synthetic Approaches for Hydroxyaryl Ketones

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Fries Rearrangement | Aluminum Chloride (AlCl₃) | Organic Solvents (e.g., nitrobenzene) | Established method | researchgate.net |

| Green Fries Rearrangement | p-Toluenesulfonic Acid (PTSA) | Solvent-Free | Eco-friendly catalyst, reduced waste, high conversion. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Mechanochemical Synthesis | Catalyst (e.g., NaOH/KOH) | Solvent-Free (Grinding) | Rapid, high yield, minimal waste, simple procedure. rasayanjournal.co.in | rasayanjournal.co.in |

Investigations of Biological Activities and Molecular Mechanisms

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition Studies

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) is a critical component in the biosynthesis of steroid hormones. researchgate.netnih.gov It belongs to the oxidoreductase class of enzymes and catalyzes the conversion of 17-ketosteroids to their more active 17β-hydroxysteroid forms, a key step in the production of potent androgens and estrogens. researchgate.netnih.govnih.gov The existence of multiple isoforms (isoenzymes) of 17β-HSD allows for fine-tuned regulation of steroid metabolism in various tissues. researchgate.netnih.gov Because these enzymes are involved in the final steps of producing active sex steroids, they have become significant targets for therapeutic intervention in hormone-dependent diseases. researchgate.netnih.gov

4'-Hydroxyvalerophenone, also known as 4-pentanoylphenol, has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase. nih.gov Research into a series of 4-hydroxyphenyl ketones, including 4'-Hydroxyvalerophenone, has confirmed their activity against this enzyme family. nih.gov Specifically, 4'-Hydroxyvalerophenone demonstrates inhibitory action with a reported half-maximal inhibitory concentration (IC₅₀) of 60.52 μM. nih.gov This positions it as a compound of interest in the study of non-steroidal 17β-HSD inhibitors. nih.gov

Table 1: Inhibitory Potency of 4'-Hydroxyvalerophenone against 17β-HSD

| Compound Name | Enzyme Target | IC₅₀ Value (μM) |

| 4'-Hydroxyvalerophenone | 17β-Hydroxysteroid Dehydrogenase | 60.52 |

The 17β-HSD family comprises several isoenzymes with distinct functions and tissue distributions. researchgate.net For instance, HSD17B1 is primarily involved in converting the weak estrogen estrone (B1671321) into the highly potent estradiol, making it a target for estrogen-dependent conditions. eurekaselect.com In contrast, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is almost exclusively expressed in the testes and is the primary enzyme responsible for converting androstenedione (B190577) into testosterone (B1683101). researchgate.netconsensus.app

Studies on 4-hydroxyphenyl ketones, the chemical class to which 4'-Hydroxyvalerophenone belongs, have been specifically focused on their potential as inhibitors of 17β-HSD type 3 (HSD17B3). nih.gov The targeted inhibition of HSD17B3 is a therapeutic strategy for androgen-dependent diseases, such as prostate cancer, by reducing the local synthesis of testosterone. While detailed comparative data on the inhibition of other isoenzymes like HSD17B1 by 4'-Hydroxyvalerophenone is not extensively documented in the literature, the research context points to HSD17B3 as its principal target. nih.gov The development of inhibitors with high selectivity for one isoenzyme over others is a key goal in this field to minimize off-target effects.

The mechanism of action for 17β-HSD inhibitors can vary, but they generally function by preventing the natural substrate or cofactor from binding to the enzyme's active site. Since 17β-HSD3 is a membrane-bound enzyme that utilizes NADPH as a cofactor to reduce androstenedione, inhibitors can interfere with this process in several ways.

While specific mechanistic studies for 4'-Hydroxyvalerophenone have not been fully detailed, research on other non-steroidal HSD17B3 inhibitors provides plausible models. One common mechanism is competitive inhibition, where the inhibitor molecule structurally resembles the natural substrate (androstenedione) and competes for the same binding site on the enzyme. Another possibility is non-competitive inhibition with respect to the substrate, which may involve the inhibitor binding to a different site on the enzyme. Furthermore, some inhibitors have been shown to act competitively with the cofactor NADPH, preventing it from binding and thus halting the catalytic reaction. As a non-steroidal inhibitor, 4'-Hydroxyvalerophenone is designed to interact with the enzyme's substrate-binding pocket, making competitive inhibition with androstenedione a likely mechanism. nih.gov

Interactions with Biological Membranes and Lipid Components

Specific experimental studies detailing the direct effects of 4'-Hydroxyvalerophenone on the structure and integrity of bilayer membranes, including those composed of phosphatidylcholine, are not extensively reported in the available scientific literature. Such research would be necessary to understand how the compound might partition into or interact with the lipid environment of the cell.

Currently, there is a lack of specific research data on the modulation of membrane properties, such as fluidity and dynamics, by 4'-Hydroxyvalerophenone. Investigations into how molecules alter the physical properties of lipid bilayers are crucial for understanding their broader cellular effects, as changes in membrane fluidity can impact the function of membrane-bound proteins. researchgate.neteurekaselect.com

Broader Pharmacological or Biological Spectrum Investigations

4'-Hydroxyvalerophenone has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is a critical component in the biosynthesis of androgens, specifically catalyzing the conversion of the weak androgen androstenedione (AD) to the potent androgen testosterone (T). nih.gov The production of testosterone is a key driver in the progression of hormone-dependent diseases, most notably prostate cancer.

Inhibition of 17β-HSD3 presents a therapeutic strategy to reduce the local production of testosterone within the prostate, thereby slowing tumor growth. nih.gov A study involving a series of 4-hydroxyphenyl ketones identified 4'-Hydroxyvalerophenone as a potent inhibitor of this enzyme. nih.gov The inhibitory activity of 4'-Hydroxyvalerophenone provides a strong rationale for its investigation as a lead compound in the development of novel treatments for androgen-dependent conditions.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Significance |

|---|---|---|---|

| 4'-Hydroxyvalerophenone | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | 60.52 µM | Demonstrates potential for disrupting testosterone synthesis. |

While the broader class of acetophenones are known to be naturally occurring phenolic compounds found in numerous plant families and fungi, a specific natural source for 4'-Hydroxyvalerophenone has not been prominently identified in the scientific literature. nih.gov Its origins are primarily described through chemical synthesis, where it can be produced from phenol (B47542) and valeryl chloride. chemicalbook.com

Related compounds, such as 4'-hydroxyacetophenone, have been isolated from natural sources like Rhodiola crenulata and have demonstrated biological activities, including the inhibition of xanthine (B1682287) oxidase. biocrick.com Although 4'-Hydroxyvalerophenone is structurally similar, its biological activities beyond HSD inhibition and its presence in nature require further investigation. The diverse bioactivities of other acetophenone (B1666503) derivatives, which include antimicrobial and antioxidant effects, suggest that 4'-Hydroxyvalerophenone could possess a wider pharmacological profile than is currently known. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The evaluation of 4'-Hydroxyvalerophenone as an enzyme inhibitor relies on robust in vitro assay methodologies. Biochemical assays are fundamental for determining the direct inhibitory effect on the target enzyme. For 17β-HSD3, these assays typically utilize microsomes from cells engineered to overexpress the enzyme. The inhibitory potency is quantified by measuring the enzyme's ability to convert a substrate, such as radiolabeled androstenedione, into testosterone. The separation of substrate and product can be achieved using techniques like thin-layer chromatography (TLC), followed by quantification of radioactivity.

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity in intact cells. medchemexpress.comnaturalproducts.net For example, a prostate cancer cell line (like LNCaP) that expresses 17β-HSD3 can be used. In this setup, cells are treated with androstenedione to stimulate testosterone production and subsequent cell proliferation. The efficacy of an inhibitor like 4'-Hydroxyvalerophenone is then measured by its ability to block this proliferation or to reduce the levels of testosterone secreted into the cell culture medium. These assays are crucial for confirming that the compound can penetrate the cell membrane and engage its target in a cellular environment.

To assess the in vivo efficacy of a 17β-HSD3 inhibitor, preclinical animal models are essential. While specific studies using 4'-Hydroxyvalerophenone in such models were not identified, established models for other 17β-HSD3 inhibitors provide a clear framework for its potential evaluation.

A standard preclinical model for a hormone-dependent prostate cancer therapeutic involves the use of xenografts in immunocompromised mice. chemicalbook.com In this model, human prostate cancer cells that express 17β-HSD3 (e.g., LNCaP cells) are implanted into castrated male mice. biocrick.com Since the mice are castrated, their systemic testosterone levels are very low. Tumor growth is then stimulated by administering androstenedione, the substrate for 17β-HSD3. The test compound is subsequently administered, and its efficacy is determined by its ability to inhibit tumor growth and reduce plasma testosterone levels compared to a control group. chemicalbook.com This type of in vivo model is the gold standard for demonstrating the proof-of-concept that an HSD3 inhibitor can be effective in a living organism. chemicalbook.combiocrick.com

Structure Activity Relationship Sar Studies and Derivative Design

Elucidation of Key Structural Features for Biological Activity (e.g., HSD inhibition)

Research into the SAR of 4'-hydroxyvalerophenone and related 4-hydroxyphenyl ketones has shed light on the structural components critical for their inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). nih.gov The fundamental scaffold of these compounds consists of a hydroxylated phenyl ring linked to a ketone, with an alkyl chain of varying length.

Key structural features that have been identified as important for biological activity include:

The 4-Hydroxyphenyl Group: The hydroxyl group at the para position of the phenyl ring is a crucial feature. It is thought to play a significant role in binding to the active site of the target enzyme, potentially through hydrogen bonding interactions.

The Ketone Carbonyl Group: The ketone functional group is another essential element for the inhibitory action of these molecules. It may be involved in key interactions within the enzyme's active site.

The following table summarizes the influence of the alkyl chain length on the inhibitory activity of 4-hydroxyphenyl ketones against 17β-HSD3, based on reported findings. nih.gov

| Compound | Alkyl Chain Length | IC₅₀ (µM) for 17β-HSD3 Inhibition |

| 1-(4-hydroxyphenyl)ethan-1-one | 1 | >100 |

| 1-(4-hydroxyphenyl)propan-1-one | 2 | 50.1 ± 2.3 |

| 1-(4-hydroxyphenyl)butan-1-one | 3 | 15.8 ± 0.9 |

| 4'-Hydroxyvalerophenone | 4 | 8.91 ± 0.45 |

| 1-(4-hydroxyphenyl)hexan-1-one | 5 | 6.31 ± 0.32 |

| 1-(4-hydroxyphenyl)heptan-1-one | 6 | 4.47 ± 0.22 |

| 1-(4-hydroxyphenyl)octan-1-one | 7 | 3.55 ± 0.18 |

| 1-(4-hydroxyphenyl)nonan-1-one | 8 | 2.86 ± 0.03 |

These findings underscore the importance of the lipophilicity and steric bulk of the alkyl side chain in achieving potent enzyme inhibition.

Design and Synthesis of 4'-Hydroxyvalerophenone Analogues and Derivatives with Modified Potency or Selectivity

Building upon the SAR insights, the design and synthesis of analogues of 4'-hydroxyvalerophenone have been pursued to enhance inhibitory potency and selectivity for specific HSD isozymes. The general synthetic approach for these compounds often involves a Friedel-Crafts acylation of phenol (B47542) or a protected phenol derivative.

Strategies for modifying the 4'-hydroxyvalerophenone structure include:

Varying the Alkyl Chain: As indicated by SAR studies, modifying the length, branching, and saturation of the alkyl chain is a primary strategy. The goal is to optimize the fit within the hydrophobic pocket of the target enzyme.

Substitution on the Phenyl Ring: Introducing additional substituents on the aromatic ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved binding or selectivity.

Modification of the Ketone Group: While generally considered essential, subtle modifications to the ketone or its replacement with bioisosteres could be explored to fine-tune activity and pharmacokinetic properties.

The synthesis of a series of 4-hydroxyphenyl ketones, including 4'-hydroxyvalerophenone, typically involves the reaction of the appropriate acyl chloride with phenol in the presence of a Lewis acid catalyst, followed by deprotection if a protecting group is used for the hydroxyl function.

Computational Approaches in SAR and Drug Design for HSD Inhibitors

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR and guide the design of novel inhibitors. For HSD inhibitors, including those based on the 4'-hydroxyvalerophenone scaffold, both ligand-based and structure-based drug design methodologies are employed.

Ligand-based drug design is utilized when the three-dimensional structure of the target enzyme is unknown or not well-characterized. These methods rely on the analysis of a set of molecules known to be active against the target. Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For HSD inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create a 3D model of the active site based on the properties of known inhibitors. This model can then be used to predict the activity of newly designed compounds.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are required for biological activity. A pharmacophore model for HSD inhibitors derived from 4'-hydroxyvalerophenone would likely include a hydroxyl group, a ketone, and a hydrophobic region corresponding to the alkyl chain. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors.

Structure-based drug design is employed when the 3D structure of the target enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. This approach allows for a more direct and detailed understanding of ligand-receptor interactions. Key techniques include:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of 4'-hydroxyvalerophenone analogues into the active site of an HSD enzyme can help to visualize the binding mode, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), and predict the binding affinity. This information is invaluable for designing modifications that can enhance binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur upon ligand binding.

While specific computational studies focusing exclusively on 4'-hydroxyvalerophenone as an HSD inhibitor are not extensively detailed in the public domain, the principles of these computational methodologies are broadly applicable to this class of compounds and are routinely used in the development of HSD inhibitors.

Applications in Specialized Research Domains

Potential in Materials Science Research (e.g., related to luminescent materials)

Reference Compound in Biochemical and Biophysical Studies

There is no indication in the available scientific literature that 4'-Hydroxyvalerophenone is used as a reference compound in biochemical or biophysical studies. While many aromatic ketones and phenolic compounds serve as standards or probes in various biological assays and analytical methods, 4'-Hydroxyvalerophenone has not been identified as having such a role.

Metabolic and Environmental Fate Research

Biotransformation Pathways (by analogy to related compounds)

Direct metabolic studies on 4'-Hydroxyvalerophenone are not extensively documented. However, its biotransformation can be predicted by examining the metabolic pathways of structurally similar compounds, such as other synthetic cathinones and alkylphenones. The metabolism of xenobiotics typically occurs in two phases: Phase I functionalization reactions and Phase II conjugation reactions, which aim to increase water solubility and facilitate excretion. quizlet.com

Phase I Reactions: Phase I metabolism introduces or exposes functional groups, primarily through oxidation, reduction, or hydrolysis. For 4'-Hydroxyvalerophenone, the key transformations are expected to involve the reduction of its ketone group and oxidation of its alkyl side chain. These reactions are predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver. nih.govuomus.edu.iq

Carbonyl Reduction: The most prominent metabolic pathway for ketones is the reduction of the carbonyl (keto) group to a secondary alcohol. oup.comoup.com This would convert 4'-Hydroxyvalerophenone to its corresponding alcohol, 1-(4-hydroxyphenyl)pentan-1-ol. This reaction is analogous to the metabolism of valerophenone (B195941), which undergoes enantioselective hydrogenation to its alcohol form. wikipedia.org

Hydroxylation: The pentyl (valeryl) side chain is susceptible to hydroxylation at various positions by CYP monooxygenases. uomus.edu.iq This process adds a hydroxyl group to the alkyl chain, creating more polar metabolites. For similar cathinone (B1664624) structures, hydroxylation of the alkyl chain is a common metabolic route. frontiersin.org

Phase II Reactions: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their polarity.

Glucuronidation and Sulfation: The phenolic hydroxyl group of 4'-Hydroxyvalerophenone, as well as any alcohol groups formed during Phase I metabolism, are prime sites for conjugation with glucuronic acid or sulfate (B86663). nih.govmrtoasted.com This is a major pathway for the elimination of phenolic compounds and alcohols. The resulting glucuronide and sulfate conjugates are highly water-soluble and readily excreted in urine.

Table 1: Predicted Metabolic Pathways for 4'-Hydroxyvalerophenone

| Metabolic Phase | Reaction Type | Predicted Metabolite | Enzyme Family (Analogous) |

|---|---|---|---|

| Phase I | Carbonyl Reduction | 1-(4-hydroxyphenyl)pentan-1-ol | Carbonyl Reductases |

| Phase I | Alkyl Hydroxylation | Hydroxylated 4'-Hydroxyvalerophenone derivatives | Cytochrome P450 (CYP) |

| Phase II | Glucuronidation | 4'-Hydroxyvalerophenone-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | 4'-Hydroxyvalerophenone-sulfate | Sulfotransferases (SULTs) |

Occurrence as a Natural Product and Plant Metabolite

While specific documentation of 4'-Hydroxyvalerophenone as a natural product is limited, the core chemical structure, acetophenone (B1666503), is widely found in nature. The closely related compound, 4'-hydroxyacetophenone, is a known plant and fungal metabolite. nih.govnih.gov Acetophenones have been identified in more than 24 plant families. researchgate.net 4'-Hydroxyacetophenone has been reported in various organisms, including Cytospora ceratosperma and Haplopappus arbutoides. nih.gov The natural occurrence of this simpler analogue suggests that pathways for the biosynthesis of such phenolic ketones exist in nature.

Table 2: Natural Occurrence of the Related Compound 4'-Hydroxyacetophenone

| Organism Type | Species Name | Reference |

|---|---|---|

| Fungus | Cytospora ceratosperma | nih.gov |

| Plant | Haplopappus arbutoides | nih.gov |

| Plant | Various | researchgate.net |

Environmental Degradation Studies

There are no specific environmental degradation studies available for 4'-Hydroxyvalerophenone. However, the environmental fate can be inferred from research on 4'-hydroxyacetophenone, which has been shown to be biodegradable by various microorganisms.

One of the primary aerobic degradation strategies for aryl ketones is initiated by a Baeyer-Villiger monooxygenase. ethz.ch In studies with Pseudomonas fluorescens, the degradation of 4-hydroxyacetophenone begins with a Baeyer-Villiger oxidation, which inserts an oxygen atom to form 4-hydroxyphenyl acetate. nih.gov This ester is subsequently hydrolyzed by an esterase into hydroquinone (B1673460) and acetate. The resulting hydroquinone undergoes aromatic ring cleavage and enters the β-ketoadipate pathway for further mineralization. nih.govresearchgate.net

Another bacterial degradation pathway, observed in Arthrobacter sp., involves the cleavage of 4-hydroxyacetophenone to yield 4-hydroxybenzoic acid and formaldehyde. nih.gov Given these precedents, it is plausible that 4'-Hydroxyvalerophenone could be degraded by similar microbial pathways, starting with a Baeyer-Villiger oxidation to form 4-hydroxyphenyl pentanoate, which would then be hydrolyzed to hydroquinone and valerate.

Table 3: Postulated Environmental Degradation Pathway for 4'-Hydroxyvalerophenone (by analogy to 4'-Hydroxyacetophenone)

| Step | Reaction | Intermediate Compound | Enzyme Type (Analogous) |

|---|---|---|---|

| 1 | Baeyer-Villiger Oxidation | 4-Hydroxyphenyl pentanoate | Baeyer-Villiger Monooxygenase |

| 2 | Ester Hydrolysis | Hydroquinone and Valerate | Esterase |

| 3 | Aromatic Ring Cleavage | 4-Hydroxymuconic semialdehyde | Hydroquinone Dioxygenase |

| 4 | Further Metabolism | Maleylacetate / β-Ketoadipate Pathway | Dehydrogenases, Reductases |

An in-depth exploration of future research avenues for the chemical compound 4'-Hydroxyvalerophenone reveals promising opportunities in materials science, medicinal chemistry, and sustainable manufacturing. As researchers delve deeper into its properties, new applications and improved production methods are on the horizon. This article outlines the key emerging research directions poised to unlock the full potential of this versatile compound.

Q & A

Q. How to design a study investigating structure-activity relationships (SAR) of 4'-Hydroxyvalerophenone analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.